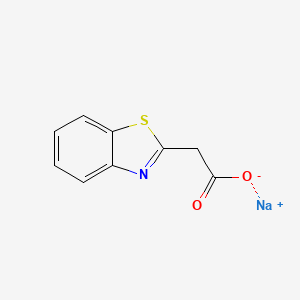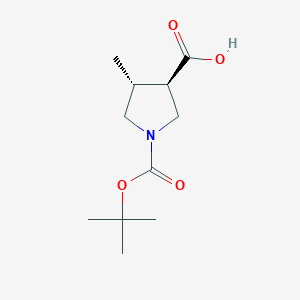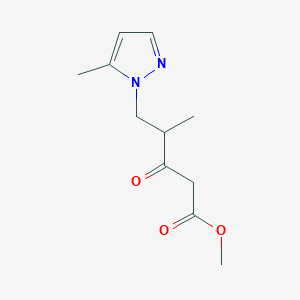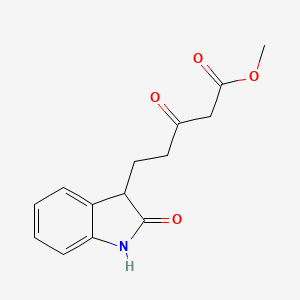![molecular formula C8H4ClF3N4O2S B1394345 1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride CAS No. 1215564-15-0](/img/structure/B1394345.png)
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride
Vue d'ensemble
Description
The compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is a related compound . It has a molecular weight of 275.23 and is a solid at ambient temperature .
Synthesis Analysis
In a study, a series of novel pyrimidine derivatives containing urea moiety were designed and synthesized . The synthetic strategy involved the reaction of 4,4,4-trifluoromethylacetoacetate and thiourea in the presence of potassium hydroxide in ethanol at 80°C for 3h .
Molecular Structure Analysis
The molecular formula of “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” is C11H12F3N3O2 . The InChI key is QYAIISDWPUEPHG-UHFFFAOYSA-N .
Chemical Reactions Analysis
In a study, a Diels–Alder reaction was used to form a compound with a carboxylic acid intermediate .
Physical And Chemical Properties Analysis
The compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid” has a boiling point of 140-142°C . It is a solid at ambient temperature .
Applications De Recherche Scientifique
Reaction and Synthesis Applications
Synthesis of Heterocyclic Systems : The reaction of similar sulfonyl chlorides with amino-pyrazoles and triazoles leads to the formation of heterocyclic systems like oxazolo-pyrazolo-pyrimidine and oxazolo-triazolo-pyrimidine, highlighting its utility in complex heterocyclic synthesis (Kornienko et al., 2014).
Development of Medicinal Chemistry Protocols : It's used in the synthesis of pyrazole-4-sulfonamides, demonstrating its role in medicinal chemistry through a parallel medicinal chemistry protocol (Tucker, Chenard, & Young, 2015).
Cyclocondensation to Pyrimidines : Efficient cyclizations catalyzed by specific catalysts have been used to create 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines, indicating its role in pyrimidine synthesis (Flores et al., 2006).
Antimicrobial Activity of Derivatives : Sulfonamide-containing derivatives of 1H-pyrazole have been evaluated for antimicrobial activity, suggesting its potential in developing antibacterial compounds (Shah et al., 2014).
Synthesis of Pyrazolo-pyrimidin-4-ones : Brønsted-acidic ionic liquids have been used as catalysts for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones, demonstrating its application in catalyzed heterocyclization reactions (Tavakoli-Hoseini et al., 2011).
Ultrasound-Promoted Synthesis : It is used in the ultrasound-promoted synthesis of 2-(pyrazol-1-yl)pyrimidine derivatives, showcasing an environmentally friendly method of synthesis (Kuhn et al., 2015).
Sulfonamide Derivatives Synthesis : The compound is involved in the synthesis of sulfonamide derivatives of polynuclear heterocyclic compounds, which are used as inhibitors of human carbonic anhydrases (Komshina et al., 2020).
Sulfonylation and N- to O-sulfonyl Migration : Studies on sulfonylation of quinazolin-4(3H)-ones and analogous thienopyrimidin-4(3H)-ones with various sulfonyl chlorides, including unexpected sulfonyl migration, were observed (Mertens et al., 2013).
Synthesis of Pyrazolo-pyrimidine Derivatives : The compound plays a role in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, which are potential antimicrobial agents (Holla et al., 2006).
Synthesis of Antioxidant Derivatives : It's used in the synthesis of novel indole-based heterocycles tested for antioxidant activities, indicating its potential in developing antioxidants (Aziz et al., 2021).
Safety And Hazards
Orientations Futures
While specific future directions for the compound “1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride” are not available, research into related compounds continues. For example, the development of new antitumor drugs is a priority, and pyrimidine derivatives are being explored for their potential in this area .
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrazole-4-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N4O2S/c9-19(17,18)5-3-14-16(4-5)7-13-2-1-6(15-7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADUDBJMXGGXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)N2C=C(C=N2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-4-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)




![Hexanamide, N-[(1S)-2-amino-1-(hydroxymethyl)-2-oxoethyl]-6-azido-](/img/structure/B1394273.png)

![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)


![4-(Benzo[1,3]dioxol-5-yloxy)-3-oxo-pentanoic acid methyl ester](/img/structure/B1394280.png)


